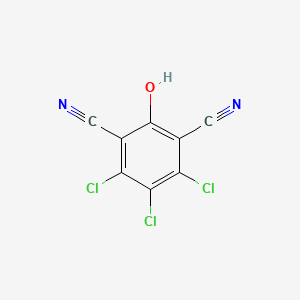
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile is a chlorinated aromatic compound. It is a derivative of chlorothalonil, a widely used fungicide. This compound is known for its significant role in various chemical and biological processes due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile typically involves the chlorination of isophthalonitrile followed by hydrolysis. One common method includes the reaction of 2,4,5,6-tetrachloroisophthalonitrile with a base to introduce the hydroxyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes followed by controlled hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various chlorinated and hydroxylated derivatives, which can be further utilized in different chemical processes .
科学研究应用
4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its effects on microbial degradation and its role in environmental bioremediation.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the production of fungicides and other agricultural chemicals.
作用机制
The mechanism of action of 4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile involves the inhibition of glutathione-related enzymes in target organisms. This inhibition disrupts cellular respiration and leads to the death of the target organism. The compound interacts with specific molecular targets and pathways, making it effective in its applications .
相似化合物的比较
Similar Compounds
2,4,5,6-Tetrachloroisophthalonitrile: A precursor in the synthesis of 4,5,6-Trichloro-2-hydroxybenzene-1,3-dicarbonitrile.
2,4,5-Trichloro-6-hydroxybenzene-1,3-dicarbonitrile: A closely related compound with similar properties.
2,4,6-Trichloroisophthalonitrile: Another chlorinated derivative with comparable applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness in different applications make it a valuable compound in scientific research and industry .
属性
CAS 编号 |
188962-57-4 |
|---|---|
分子式 |
C8HCl3N2O |
分子量 |
247.5 g/mol |
IUPAC 名称 |
4,5,6-trichloro-2-hydroxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8HCl3N2O/c9-5-3(1-12)8(14)4(2-13)6(10)7(5)11/h14H |
InChI 键 |
LHHIWNWVXIKFRD-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


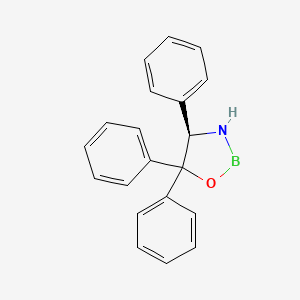
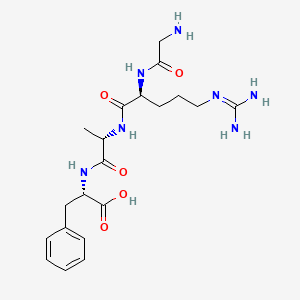
![1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14265163.png)
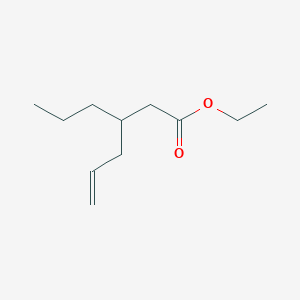

![5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one](/img/structure/B14265185.png)
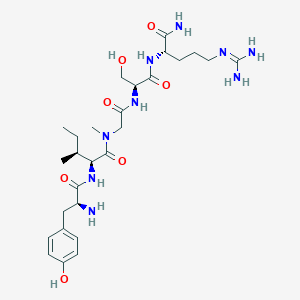
methyl}carbonimidoyl](/img/structure/B14265204.png)
![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)
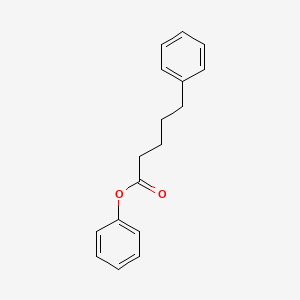
![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)

![2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14265243.png)
![2-Oxaspiro[4.6]undec-6-en-1-ol](/img/structure/B14265245.png)
